

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Vinigrol

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Compound of Interest

Compound Name: (-)-Vinigrol

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vinigrol is a complex diterpenoid natural product first isolated in 1987 from the fungal strain *Virgaria nigra* F-5408.[1][2][3][4] It has garnered significant attention from the scientific community due to its unique and formidable molecular architecture, as well as its promising biological activities.[4] Structurally, vinigrol is characterized by an unprecedented and highly congested decahydro-1,5-butanonaphthalene carbon skeleton, which forms a rigid 6-6-8 tricyclic ring system.[2][5][6] This intricate framework contains eight contiguous stereocenters, posing a substantial challenge for chemical synthesis.[5][6]

Biologically, vinigrol has been reported to be a potent antagonist of tumor necrosis factor-alpha (TNF- α), a cytokine implicated in a wide range of inflammatory diseases.[1][2][7] It also exhibits other activities, including antihypertensive and platelet aggregation-inhibiting properties.[1][3] The combination of its structural complexity and significant therapeutic potential has made **(-)-Vinigrol** a prominent target for total synthesis, inspiring numerous research efforts over the past three decades.[1][4]

Chemical Structure and Stereochemistry

The absolute structure of **(-)-Vinigrol** was elucidated through spectroscopic measurements and confirmed by X-ray crystallography.[4][5] The molecule's core is a cis-fused decalin ring system

bridged by a four-carbon chain, creating a strained eight-membered ring. This bis-axial tether locks the molecule into a highly rigid conformation.[2]

Key Structural Features:

- **Tricyclic System:** A unique 6-6-8 fused ring system.
- **Core Skeleton:** A decahydro-1,5-butanonaphthalene framework.
- **Stereochemistry:** Eight contiguous stereocenters, defining its specific three-dimensional shape and biological activity.
- **Functional Groups:** Three hydroxyl groups (primary, secondary, and tertiary) and an isopropyl group decorating the core structure.

Chemical Identifiers

The precise stereochemical configuration is captured in its formal nomenclature and chemical identifiers.

Identifier	Value
IUPAC Name	(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.0 ^{5,14}]tetradec-11-ene-1,13-diol[8]
Molecular Formula	C ₂₀ H ₃₄ O ₃ [8]
Molecular Weight	322.48 g/mol
InChI	InChI=1S/C20H34O3/c1-11(2)15-7-5-12(3)17-9-14(10-21)19(22)18-16(15)8-6-13(4)20(17,18)23/h9,11-13,15-19,21-23H,5-8,10H2,1-4H3/t12-,13+,15-,16+,17-,18-,19+,20-/m0/s1[8]
InChIKey	UADXIAKXDDMQEN-PEOWTYOISA-N[8]
Canonical SMILES	<chem>C[C@H]1CC--INVALID-LINK--O)CO)O)C">C@HC(C)C</chem> [8]
CAS Number	111025-83-3[8]

Quantitative Physicochemical and Spectroscopic Data

The data presented for synthetic (±)-Vinigrol was found to be spectroscopically identical to the natural sample, confirming the success of the total synthesis.[6][9] Full spectral data can be found in the supporting information of the cited publications.[9][10][11]

Physicochemical Properties

Property	Value	Conditions
Specific Rotation	[α] _D ²⁵ -68.9	(c 0.45, CHCl ₃) - For synthetic (-)-Vinigrol

Spectroscopic Data Highlights

Spectrum	Key Chemical Shifts (δ) in ppm
^1H NMR	(500 MHz, CDCl_3): δ 5.68 (d, J = 4.5 Hz, 1H), 4.21 (dd, J = 12.0, 6.0 Hz, 1H), 4.09 (dd, J = 12.0, 7.5 Hz, 1H), 3.90 (s, 1H), 2.45 – 2.37 (m, 1H), 2.22 (d, J = 16.0 Hz, 1H), 2.18 – 2.10 (m, 1H), 1.03 (d, J = 7.0 Hz, 3H), 0.98 (d, J = 7.0 Hz, 3H), 0.94 (d, J = 6.5 Hz, 3H), 0.89 (d, J = 7.0 Hz, 3H).
^{13}C NMR	(125 MHz, CDCl_3): δ 143.0, 126.8, 83.1, 78.9, 75.1, 60.9, 50.1, 48.6, 45.3, 42.1, 41.8, 38.5, 34.9, 34.2, 33.1, 29.9, 21.8, 21.6, 20.9, 15.4.

Key Synthetic Methodologies

The total synthesis of Vinigrol has been a significant benchmark in organic chemistry. The approaches by Baran, Luo, and Li, among others, feature several innovative strategies and reactions. Below are protocols for key transformations.

Baran's Grob Fragmentation and Dipolar Cycloaddition

A pivotal step in the first total synthesis by the Baran group was a Grob fragmentation to construct the eight-membered ring, followed by a highly selective dipolar cycloaddition.[\[6\]](#)[\[12\]](#)[\[13\]](#)

Protocol: Synthesis of Tricyclic Ketone via Grob Fragmentation[\[9\]](#) To a solution of the precursor alcohol-mesylate in THF at -78°C is added a solution of KHMDS (1.2 equiv) in THF. The reaction mixture is stirred for 30 minutes at this temperature before being quenched with saturated aqueous NH_4Cl . Following extraction with ethyl acetate and purification by column chromatography, the tricyclic olefin product is obtained. In the reported synthesis, this two-step mesylation and fragmentation sequence proceeded with an 85% yield.[\[6\]](#)[\[9\]](#)

Protocol: Dipolar Cycloaddition with Bromonitrile Oxide[\[9\]](#) A solution of the tricyclic olefin (1.0 equiv) and dibromoformaldoxime (2.0 equiv) in ethyl acetate is cooled to 0°C . A saturated aqueous solution of KHCO_3 (5.0 equiv) is added, and the biphasic mixture is stirred vigorously for 12 hours. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

The combined organic layers are dried and concentrated. Purification via flash chromatography affords the cycloaddition product as a single diastereomer in 88% yield.^[6]

Li's Intramolecular [5+2] Cycloaddition and Ring Contraction

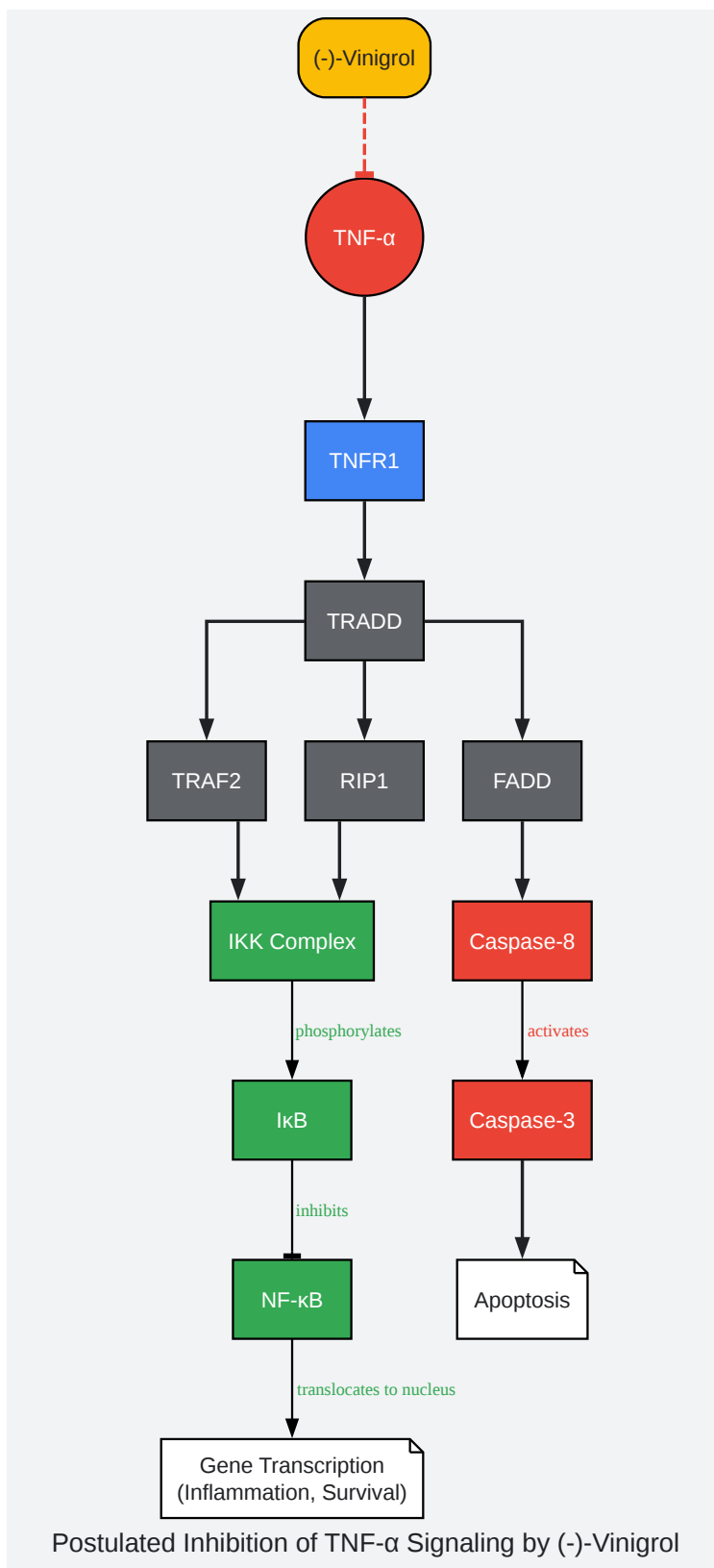
The Li group developed an asymmetric total synthesis featuring a type II intramolecular [5+2] cycloaddition to form the challenging bridged ring system, followed by a novel ring-contraction cascade.^{[14][15]}

Protocol: Intramolecular [5+2] Cycloaddition^{[14][15]} To a solution of the oxidopyrylium ylide precursor (1.0 equiv) in toluene is added a catalytic amount of a suitable base. The reaction is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, concentrated, and purified by silica gel chromatography to yield the bicyclo[5.3.1]undecane product. This reaction was successfully performed on a gram scale.^[14]

Protocol: IBX-Induced Decarboxylative Ring Contraction^[14] The cycloadduct (1.0 equiv) is dissolved in a mixture of DMSO and water. Excess 2-iodoxybenzoic acid (IBX) is added, and the mixture is stirred at room temperature. The reaction proceeds through an α -hydroxy diketone intermediate which rearranges to a β -lactone. Further reaction leads to a retro-[2+2] cycloaddition, expelling CO₂, to furnish the contracted ketone core of Vinigrol.^[14]

Biological Activity and Signaling Pathway

(-)-**Vinigrol** is recognized as a potent antagonist of Tumor Necrosis Factor- α (TNF- α), a key regulator of inflammation.^{[7][16][17]} TNF- α exerts its effects by binding to its receptors (TNFR1 and TNFR2), initiating signaling cascades that can lead to cellular responses ranging from inflammation and survival (via NF- κ B and MAPK pathways) to apoptosis (via caspase activation).^[18] As an antagonist, Vinigrol is believed to interfere with the binding of TNF- α to its receptors, thereby dampening these downstream inflammatory signals.



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Fig 1: Postulated inhibition of the TNF-α signaling pathway by **(-)-Vinigrol**.

Retrosynthetic Analysis Visualization

The total synthesis of **(-)-Vinigrol** has been approached through various strategies. A retrosynthetic analysis illustrates the logical process of deconstructing the complex target molecule into simpler, commercially available starting materials. The analysis below is based on the convergent strategy employed by the Baran group, which features key Diels-Alder and Grob fragmentation reactions.[6][13]



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Fig 2: Retrosynthetic analysis of **(-)-Vinigrol** (Baran approach).

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